![molecular formula C₅₃H₆₅NO₁₅Si B1140640 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel CAS No. 165065-08-7](/img/structure/B1140640.png)
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel and related compounds involves complex organic synthesis techniques. For instance, the kinetic resolution of racemic cis-4-phenyl- and cis-4-tert-butyl-3-hydroxy-beta-lactam derivatives with 7-O-triethylsilylbaccatin III yielded Paclitaxel and butitaxel analogues with high diastereoselectivity, demonstrating the importance of the tert-butyldimethylsilyl protecting group in optimizing kinetic resolution (Ge et al., 2007). Additionally, the synthesis of 6α-hydroxypaclitaxel, the major human metabolite of Paclitaxel, through epimerization of 6α-hydroxy-7-epipaclitaxel, highlights the complexity and efficiency of synthetic routes (Yuan & Kingston, 1998).
Molecular Structure Analysis
The molecular structure of Paclitaxel derivatives, including the 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel, has been analyzed through various techniques, revealing critical insights into their conformations and reactivity. A study on the "hydrophobic collapse" conformation of Paclitaxel in a non-aqueous environment provides evidence of the flexibility and structural arrangement influencing the orientation of the side chain, essential for understanding the derivative's bioactivity (Gao & Parker, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of Paclitaxel derivatives are complex, involving various sensitive functional groups and chiral centers. The base-catalyzed epimerization of Paclitaxel at the 7-position is a significant reaction, indicating a thermodynamically more favorable S-epimer, which has implications for the compound's stability and reactivity (Tian & Stella, 2008).
Physical Properties Analysis
The physical properties of Paclitaxel derivatives, such as solubility and stability, are crucial for their application in drug delivery. The controlled delivery of Paclitaxel from stent coatings using poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) and its acetylated derivative showcases the modification of physical properties through polymer chemistry to enhance drug release profiles (Sipos et al., 2005).
Chemical Properties Analysis
The chemical properties of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel, including its reactivity and interaction with biological molecules, are fundamental for its therapeutic efficacy. The study on the degradation of Paclitaxel and related compounds in aqueous solutions emphasizes the importance of understanding the kinetics of base-catalyzed hydrolysis and epimerization under different pH conditions, which affects the compound's stability and activity (Tian & Stella, 2008).
Aplicaciones Científicas De Investigación
Nano-Delivery Systems for Paclitaxel
Paclitaxel Nano-Delivery Systems
Encapsulation in nano-delivery systems like polymeric nanoparticles and lipid-based formulations enhances Paclitaxel's solubility, circulation half-life, and pharmacokinetic profiles, reducing toxic side effects and improving patient compliance. These systems utilize the enhanced permeability and retention (EPR) effect for tumor targeting, presenting promising strategies for cancer treatment (Ma & Mumper, 2013).
Mechanisms and Effects in Cancer Therapy
Molecular Effects
Studies have dissected the cellular and molecular impacts of Paclitaxel, including cytokine induction, tumor suppressor gene activation, and impact on microtubule stability. It's been noted that Paclitaxel's cytotoxicity is closely tied to its ability to induce mitotic arrest, highlighting the importance of understanding its molecular actions for therapeutic applications (Blagosklonny & Fojo, 1999).
Targeted Delivery and Sensitivity Enhancement
Targeted Delivery
Conjugation with specific targeting compounds like folic acid and monoclonal antibodies could improve Paclitaxel's efficacy and decrease side effects by enhancing tumor-specific delivery. Research in this area has developed various targeted conjugates showing better anticancer activity compared to free Paclitaxel, which could also extend to its derivatives (Přibylová, Dvorakova, & Vanek, 2010).
Drug Synthesis Applications
Biomass-derived Applications
Levulinic acid, identified for its potential in drug synthesis, demonstrates the flexibility and diversity of compounds like Paclitaxel in pharmaceutical development. This approach could simplify drug synthesis steps and reduce costs, suggesting that derivatives of Paclitaxel might also be employed in innovative drug synthesis strategies (Zhang et al., 2021).
Propiedades
IUPAC Name |
[(1S,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41?,42+,44+,45?,51-,52+,53+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJHNDYFTFXEOF-PRHKTXOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H]([C@@H]([C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO15Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675738 |
Source
|
Record name | (3xi,5beta,6alpha,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
984.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel | |
CAS RN |
165065-08-7 |
Source
|
Record name | (3xi,5beta,6alpha,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.